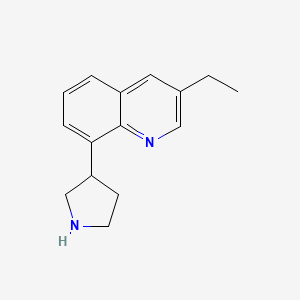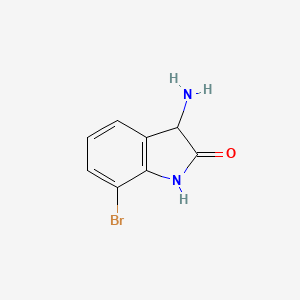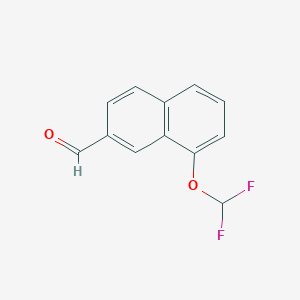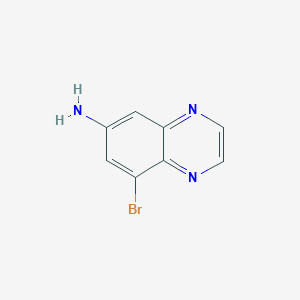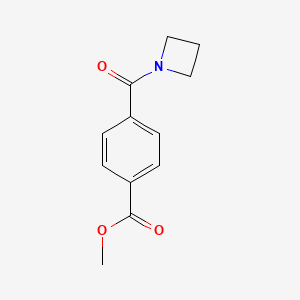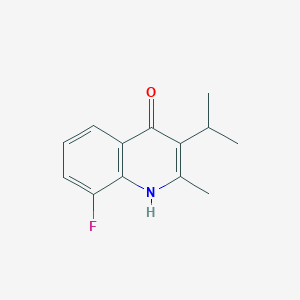
2,3-Dihydroxybutanedioate;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxybutanedioate;tetrahydrate, also known as potassium sodium tartrate tetrahydrate, is a compound with the chemical formula C4H4KNaO6·4H2O. It is commonly referred to as Rochelle salt. This compound is a colorless crystalline solid that is highly soluble in water and is known for its piezoelectric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,3-Dihydroxybutanedioate;tetrahydrate involves the neutralization of tartaric acid with sodium carbonate and potassium carbonate. The reaction is typically carried out by dissolving tartaric acid in water, followed by the gradual addition of sodium carbonate and potassium carbonate under constant stirring until the reaction is complete . The mixture is then allowed to crystallize, and the resulting crystals are filtered and dried.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, tartaric acid, sodium carbonate, and potassium carbonate, are mixed in large reactors. The reaction mixture is then subjected to controlled crystallization processes to obtain high-purity crystals of the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxybutanedioate;tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various carboxylic acids, while reduction can yield alcohols or other reduced derivatives .
Scientific Research Applications
2,3-Dihydroxybutanedioate;tetrahydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a stabilizing agent in enzyme reactions.
Medicine: It has applications in pharmaceutical formulations and as a component in diagnostic reagents.
Industry: The compound is used in the food industry as a leavening agent and in the production of Fehling’s solution for reducing sugar tests
Mechanism of Action
The mechanism of action of 2,3-Dihydroxybutanedioate;tetrahydrate involves its interaction with various molecular targets and pathways. For example, in biochemical assays, it acts as a stabilizing agent by interacting with enzymes and substrates, thereby enhancing the reaction efficiency. The compound’s piezoelectric properties are attributed to its ability to generate an electric charge in response to mechanical stress, which is utilized in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: A closely related compound with similar chemical properties but without the piezoelectric properties.
Sodium Tartrate: Another related compound used in similar applications but with different solubility and stability characteristics.
Potassium Tartrate: Similar to sodium tartrate but with different ionic properties
Uniqueness
2,3-Dihydroxybutanedioate;tetrahydrate is unique due to its piezoelectric properties, which make it valuable in applications requiring the generation of electric charge from mechanical stress. This property is not commonly found in other similar compounds, making it distinct and highly useful in specific industrial applications .
Properties
Molecular Formula |
C4H12O10-2 |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioate;tetrahydrate |
InChI |
InChI=1S/C4H6O6.4H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);4*1H2/p-2 |
InChI Key |
DYKCZVHJLMDZEP-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



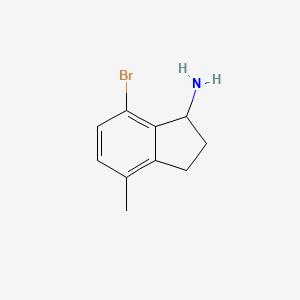



![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
